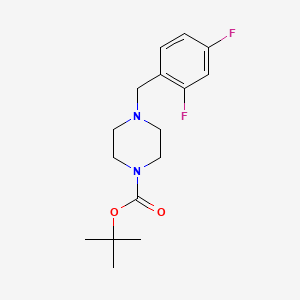

1-BOC-4-(2,4-Difluorbenzyl)piperazin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1-BOC-4-(2,4-difluorobenzyl)piperazine is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the development of biologically active compounds, such as receptor ligands and enzyme inhibitors.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

Target of Action

It’s known that this compound is an important organic intermediate used in the preparation of various pharmaceuticals .

Mode of Action

It’s likely that the compound interacts with its targets through its piperazine moiety, a common structural feature in many bioactive compounds .

Result of Action

As an organic intermediate, it’s likely that this compound contributes to the therapeutic effects of the pharmaceuticals it helps to synthesize .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-BOC-4-(2,4-difluorobenzyl)piperazine typically involves the reaction of 4-(2,4-difluorobenzyl)piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc protecting group .

Industrial Production Methods

Industrial production methods for 1-BOC-4-(2,4-difluorobenzyl)piperazine often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

1-BOC-4-(2,4-difluorobenzyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

Substitution Reactions: Products vary depending on the nucleophile used but generally result in the replacement of one or both fluorine atoms on the benzyl ring.

Deprotection Reactions: The major product is 4-(2,4-difluorobenzyl)piperazine.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-BOC-4-(4-aminophenyl)piperazine: Used in the synthesis of pharmaceutical and agrochemical compounds.

1-BOC-4-(benzyl)piperazine: Another intermediate used in organic synthesis.

Uniqueness

1-BOC-4-(2,4-difluorobenzyl)piperazine is unique due to the presence of the difluorobenzyl group, which imparts specific chemical properties such as increased lipophilicity and potential for selective biological activity .

Biologische Aktivität

1-BOC-4-(2,4-difluorobenzyl)piperazine (CAS No. 1065586-31-3) is a piperazine derivative that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and its relevance in medicinal chemistry.

Chemical Structure and Properties

1-BOC-4-(2,4-difluorobenzyl)piperazine features a tert-butoxycarbonyl (BOC) protecting group on the nitrogen atom of the piperazine ring, which enhances its stability and solubility. The presence of difluorobenzyl substituents may influence its interaction with biological targets.

The biological activity of 1-BOC-4-(2,4-difluorobenzyl)piperazine is primarily attributed to its interaction with various neurotransmitter receptors. Piperazine derivatives are known to exhibit affinity for serotonin (5-HT) and dopamine (D) receptors, implicating their role in modulating central nervous system (CNS) activity.

Pharmacological Effects

1-BOC-4-(2,4-difluorobenzyl)piperazine has been studied for several pharmacological effects:

- Antidepressant Activity : Similar compounds have shown efficacy in models of depression by acting as serotonin reuptake inhibitors.

- Anxiolytic Properties : Research indicates potential anxiolytic effects through modulation of GABAergic systems.

- Antipsychotic Potential : The compound's structure suggests it may interact with D2 receptors, which are critical in the treatment of schizophrenia.

Case Studies

- Antidepressant Activity : A study involving structurally similar piperazine derivatives reported significant reductions in depressive-like behaviors in animal models when administered at doses ranging from 10 to 30 mg/kg. The mechanism was linked to increased serotonin levels in the synaptic cleft .

- Anxiolytic Effects : In another study, compounds with a similar piperazine scaffold were evaluated for their ability to reduce anxiety-like behaviors in mice. Results indicated a notable decrease in anxiety scores using the elevated plus maze model at doses of 5 and 10 mg/kg .

- Dopamine Receptor Interaction : A structure-activity relationship (SAR) analysis revealed that modifications at the N4 position of the piperazine ring significantly affected binding affinity to D2 receptors. Compounds with halogenated benzyl groups exhibited higher affinities compared to their non-halogenated counterparts .

Comparative Analysis

The following table summarizes the biological activities and receptor affinities of various piperazine derivatives compared to 1-BOC-4-(2,4-difluorobenzyl)piperazine:

Eigenschaften

IUPAC Name |

tert-butyl 4-[(2,4-difluorophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(17)10-14(12)18/h4-5,10H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUOECDWCAUMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.